molecular formula C8H14O2 B13630606 {1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol CAS No. 2740767-97-7

{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol

Cat. No.: B13630606
CAS No.: 2740767-97-7
M. Wt: 142.20 g/mol
InChI Key: YBQLULFEWALDFA-UHFFFAOYSA-N
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Description

{1-Methyl-2-oxabicyclo[221]heptan-5-yl}methanol is a bicyclic compound that features an oxabicycloheptane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group at the 1-position in {1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol distinguishes it from other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a unique compound for various applications.

Properties

CAS No.

2740767-97-7

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(1-methyl-2-oxabicyclo[2.2.1]heptan-5-yl)methanol

InChI

InChI=1S/C8H14O2/c1-8-2-6(4-9)7(3-8)5-10-8/h6-7,9H,2-5H2,1H3

InChI Key

YBQLULFEWALDFA-UHFFFAOYSA-N

Canonical SMILES

CC12CC(CO1)C(C2)CO

Origin of Product

United States

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